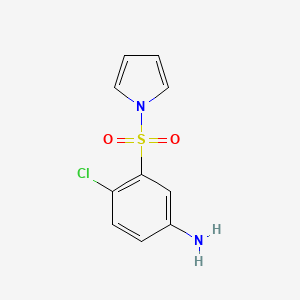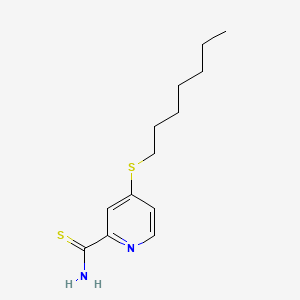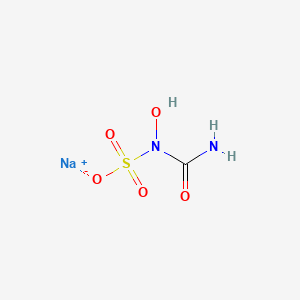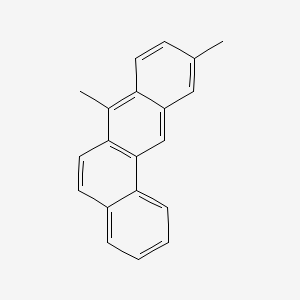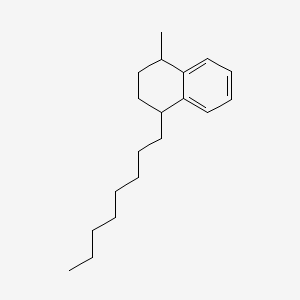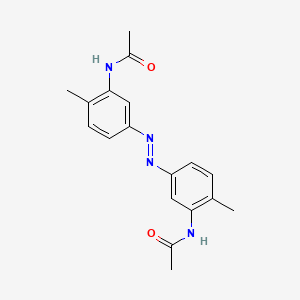
3-Methyl-5-((6-sulpho-2-naphthyl)azo)salicylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-5-((6-sulpho-2-naphthyl)azo)salicylic acid is a complex organic compound with the molecular formula C18H14N2O6S and a molecular weight of 386.4 g/mol. It is known for its vibrant color properties, making it useful in various industrial applications, particularly in dye manufacturing.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-((6-sulpho-2-naphthyl)azo)salicylic acid typically involves a diazotization reaction followed by azo coupling. The process begins with the sulfonation of 2-naphthol to produce 6-sulpho-2-naphthol. This intermediate is then diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt. The final step involves coupling this diazonium salt with 3-methylsalicylic acid under alkaline conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the yield and purity of the final product.
化学反应分析
Types of Reactions
3-Methyl-5-((6-sulpho-2-naphthyl)azo)salicylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions typically break the azo bond, leading to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly in the presence of strong acids or bases.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Sulfuric acid and nitric acid are commonly employed for electrophilic substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines such as 3-methylsalicylic acid and 6-sulpho-2-naphthylamine.
Substitution: Various substituted aromatic compounds depending on the reagents used.
科学研究应用
3-Methyl-5-((6-sulpho-2-naphthyl)azo)salicylic acid has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of complex organic molecules.
Biology: Employed in staining techniques for microscopy to highlight cellular structures.
Medicine: Investigated for its potential anti-inflammatory and analgesic properties.
Industry: Widely used in the production of dyes and pigments due to its vibrant color properties.
作用机制
The mechanism of action of 3-Methyl-5-((6-sulpho-2-naphthyl)azo)salicylic acid involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The azo bond in the compound can undergo reduction to release active amines, which then interact with specific molecular targets .
相似化合物的比较
Similar Compounds
3-Methylsalicylic acid: Lacks the azo and sulpho groups, making it less effective as a dye.
2-Naphthol: A precursor in the synthesis but lacks the azo and salicylic acid functionalities.
Azo dyes: Other azo compounds with different substituents on the aromatic rings.
Uniqueness
3-Methyl-5-((6-sulpho-2-naphthyl)azo)salicylic acid is unique due to its combination of azo, sulpho, and salicylic acid groups, which confer specific chemical and physical properties. This makes it particularly valuable in applications requiring vibrant colors and specific chemical reactivity.
属性
CAS 编号 |
84100-02-7 |
|---|---|
分子式 |
C18H14N2O6S |
分子量 |
386.4 g/mol |
IUPAC 名称 |
2-hydroxy-3-methyl-5-[(6-sulfonaphthalen-2-yl)diazenyl]benzoic acid |
InChI |
InChI=1S/C18H14N2O6S/c1-10-6-14(9-16(17(10)21)18(22)23)20-19-13-4-2-12-8-15(27(24,25)26)5-3-11(12)7-13/h2-9,21H,1H3,(H,22,23)(H,24,25,26) |
InChI 键 |
TXCLQELZMLNMFZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1O)C(=O)O)N=NC2=CC3=C(C=C2)C=C(C=C3)S(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-3-OL](/img/structure/B12663049.png)
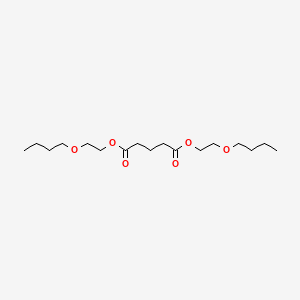


![1-[3-(Allyloxy)-2-hydroxypropyl]-1,3-dimethylurea](/img/structure/B12663070.png)
